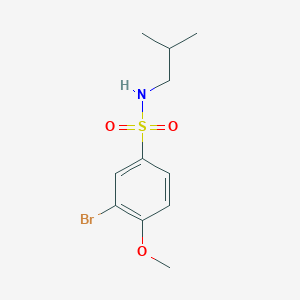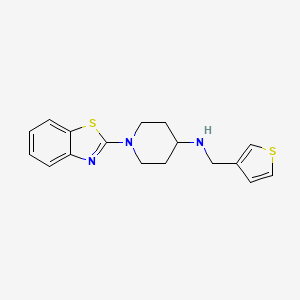![molecular formula C19H23N5O3 B5649661 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5649661.png)
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The chemical compound 3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one is a synthetic antibacterial agent falling under the broader class of oxazolidinones. Oxazolidinones are notable for their efficacy against gram-positive organisms, including methicillin-resistant Staphylococcus aureus, and selected anaerobic organisms. These compounds, including linezolid and eperezolid, have garnered attention for their unique mechanism of action and the synthesis of related structures aims to improve upon their pharmacological profiles while mitigating potential drawbacks like monoamine oxidase A inhibition and solubility issues (Tucker et al., 1998).
Synthesis Analysis
The synthesis of oxazolidinones involves complex reactions, often starting from β-hydroxy- or β-mercapto-α-amino acid esters, and can include steps like fusion with aromatic aldehydes, dehydrogenation, and cyclization to produce a variety of oxazolidinones, thiazolidines, and related bicyclic compounds. Notable methods include Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources (Rao et al., 2017), as well as other novel synthetic routes that explore different activation modes of ethyl tertiary amines (Badr et al., 1981).
Molecular Structure Analysis
The molecular structure of oxazolidinones is characterized by the presence of an oxazolidinone ring, which can be modified with various substituents to alter the compound's chemical and pharmacological properties. X-ray diffraction and spectral analyses are commonly used to confirm the structures of newly synthesized compounds, including heterocyclic rings and substituents that enhance antibacterial activity and reduce undesirable effects (Abdel-Wahab et al., 2023).
Chemical Reactions and Properties
Oxazolidinones undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to produce Mannich bases, and acetylation to yield N-acetylderivatives. These reactions are pivotal in modifying the oxazolidinone core to enhance solubility and reduce activity against monoamine oxidase A, thereby improving the safety profile of these antibacterial agents (Reck et al., 2007).
Physical Properties Analysis
Physical properties such as solubility and crystalline structure are crucial for the pharmacokinetic profile of oxazolidinones. Modifications to the oxazolidinone ring, such as the incorporation of polar groups, have been shown to enhance solubility significantly. Studies involving crystallography and hydrogen bonding elucidate how these modifications impact the compound's solubility and, by extension, its bioavailability and efficacy (Bel-Ghacham et al., 2010).
Chemical Properties Analysis
The chemical properties of oxazolidinones, including their reactivity, stability, and interactions with biological targets, are shaped by their structural features. For instance, the presence of a (pyridin-3-yl)phenyl moiety generally improves antibacterial activity. Synthesis routes and structural modifications aimed at reducing inhibitory activity against monoamine oxidase A while maintaining antibacterial efficacy highlight the complex interplay between structure and function in these compounds (Guo et al., 2013).
Propiedades
IUPAC Name |
3-[2-oxo-2-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c25-17(14-24-10-11-27-19(24)26)22-7-3-16(4-8-22)18-21-6-9-23(18)13-15-2-1-5-20-12-15/h1-2,5-6,9,12,16H,3-4,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFULPBCPEMOHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC=CN2CC3=CN=CC=C3)C(=O)CN4CCOC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}ethyl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [2-(benzoylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B5649583.png)
![N-(4-methoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5649613.png)
![3,8-di-(2E)-but-2-en-1-yl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5649621.png)
![(1S*,5R*)-3-[1-(1,3-benzodioxol-5-yl)piperidin-4-yl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5649623.png)

![6-methoxy-2-(4-methoxybenzylidene)benzo[de]chromen-3(2H)-one](/img/structure/B5649633.png)
![2-cyclohexyl-6-{[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B5649650.png)
![2-(3-methylbutyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5649653.png)

![8-{[6-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5649667.png)
![3-ethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5649675.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5649690.png)
![1-(2,5-dimethyl-3-furoyl)-4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidine](/img/structure/B5649696.png)